4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 14465-32-8
VCID: VC20971245
InChI: InChI=1S/C11H12ClN/c1-4-11(2,3)13-10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3
SMILES: CC(C)(C#C)NC1=CC=C(C=C1)Cl
Molecular Formula: C11H12ClN
Molecular Weight: 193.67 g/mol

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline

CAS No.: 14465-32-8

Cat. No.: VC20971245

Molecular Formula: C11H12ClN

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline - 14465-32-8

Specification

CAS No. 14465-32-8
Molecular Formula C11H12ClN
Molecular Weight 193.67 g/mol
IUPAC Name 4-chloro-N-(2-methylbut-3-yn-2-yl)aniline
Standard InChI InChI=1S/C11H12ClN/c1-4-11(2,3)13-10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3
Standard InChI Key KOWFOHDYWIFTTG-UHFFFAOYSA-N
SMILES CC(C)(C#C)NC1=CC=C(C=C1)Cl
Canonical SMILES CC(C)(C#C)NC1=CC=C(C=C1)Cl

Introduction

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline is a chemical compound with the CAS number 13807-33-5. It is a derivative of aniline, incorporating a chloro group and an alkyne side chain. The compound's structure includes a phenyl ring with a chlorine atom at the para position and an amino group attached to a 2-methylbut-3-yn-2-yl moiety. This compound is of interest in organic chemistry due to its unique structural features and potential applications in synthesis and materials science.

Synthesis and Reactivity

The synthesis of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline typically involves the reaction of 4-chloroaniline with 2-methylbut-3-yn-2-yl halides or other suitable precursors. The compound's reactivity is influenced by the presence of the alkyne group, which can participate in various organic reactions such as cycloadditions and metal-catalyzed cross-coupling reactions.

Applications and Research Findings

While specific applications of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline are not widely documented, compounds with similar structures are often explored in materials science and pharmaceutical research. The alkyne functionality can be exploited for click chemistry reactions, which are valuable in drug discovery and the synthesis of complex molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator